molecular formula C9H18N2 B8699715 2-Methyl-1-pyrrolidin-3-ylpyrrolidine

2-Methyl-1-pyrrolidin-3-ylpyrrolidine

Cat. No.: B8699715
M. Wt: 154.25 g/mol
InChI Key: KHAUVQIIEQSBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-pyrrolidin-3-ylpyrrolidine (IUPAC name: 2-methyl-3-{(3S)-1-[(1-pyridin-2-ylcyclopropyl)carbonyl]pyrrolidin-3-yl}-1H-pyrrolo[2,3-b]pyridine) is a heterocyclic compound with the molecular formula C₂₁H₂₂N₄O. Its structure features:

  • A pyrrolidine ring substituted at the 3-position with a methyl group.
  • A pyrrolo[2,3-b]pyridine core fused to a pyridine moiety.
  • A (1-pyridin-2-ylcyclopropyl)carbonyl group attached to the pyrrolidine nitrogen.
  • Stereochemical specificity at the pyrrolidin-3-yl group (3S configuration) .

This compound’s complexity arises from its bicyclic framework and functionalization, which may confer unique physicochemical and biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

The five-membered pyrrolidine ring, including derivatives like 2-Methyl-1-pyrrolidin-3-ylpyrrolidine, serves as a versatile scaffold in the design of novel pharmacological agents. Its structural properties allow for diverse modifications that can enhance biological activity and selectivity.

Anticancer Agents

Pyrrolidine derivatives have been investigated for their potential as anticancer agents. For instance, compounds incorporating the pyrrolidine structure have shown activity against various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. Research indicates that modifications to the pyrrolidine ring can lead to improved potency and reduced toxicity profiles .

Neurological Disorders

This compound has been studied for its effects on neurotransmitter systems, particularly in relation to conditions such as depression and anxiety. The compound's ability to modulate serotonin and dopamine receptors suggests potential therapeutic benefits in treating mood disorders .

Antimalarial Activity

Recent studies have identified pyrrolidine derivatives as inhibitors of prolyl-tRNA synthetase, a target for antimalarial drug development. The compound's structural features may enhance its binding affinity to the enzyme, thus providing a pathway for new antimalarial therapies .

Ring Closure Reactions

A common method involves ring closure reactions between suitable precursors, leading to the formation of the pyrrolidine structure. This method has been optimized to improve yields and reduce the number of steps required for synthesis .

Reductive Amination

Reductive amination techniques are also employed to synthesize this compound efficiently. By using reducing agents such as sodium borohydride or lithium aluminum hydride, researchers can achieve high yields while maintaining safety and stability during the synthesis process .

Case Studies

Case studies provide valuable insights into the practical applications of this compound in drug discovery.

Case Study: Development of RORγt Inverse Agonists

A study focused on designing inverse agonists for RORγt (retinoic acid-related orphan receptor gamma t) utilized pyrrolidine derivatives, demonstrating their efficacy in modulating autoimmune responses. The incorporation of this compound into lead compounds resulted in enhanced binding affinity and selectivity compared to existing drugs .

Case Study: PPAR Agonists

Another significant application involved synthesizing pyrrolidine-based agonists for peroxisome proliferator-activated receptors (PPARs). These compounds showed promise in restoring glucose metabolism and ameliorating dyslipidemia associated with type 2 diabetes, highlighting the therapeutic potential of modifying the pyrrolidine framework .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer AgentsTargeting cancer cell pathwaysEnhanced potency with modified derivatives
Neurological DisordersModulation of neurotransmitter systemsPotential therapeutic benefits for mood disorders
Antimalarial ActivityInhibition of prolyl-tRNA synthetaseStructural modifications improve binding affinity
PPAR AgonistsRestoration of glucose metabolismEffective in lowering fasting glucose levels

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine nitrogen in 2-methyl-1-pyrrolidin-3-ylpyrrolidine undergoes oxidation under specific conditions:

  • Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) generates the corresponding N-oxide, as observed in analogous pyrrolidine systems .

  • Catalytic hydrogen peroxide : In the presence of Mn(III) catalysts, the compound can undergo C–H oxidation at the bridgehead carbon, forming hydroxylated derivatives .

Table 1: Oxidation Reactions

ReactantsConditionsProductsReference
mCPBACH₂Cl₂, 0°C → RT, 12 hN-Oxide derivative
H₂O₂, Mn(CF₃SO₃)₂Acetic acid, 50°C, 24 hBridgehead-hydroxylated derivative

Alkylation and Arylation

The tertiary amine participates in nucleophilic alkylation/arylation via two pathways:

  • Direct N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) in acetonitrile at reflux to form quaternary ammonium salts.

  • Reductive amination : Condenses with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN, yielding N-alkylated products .

Key Example :

  • Reaction with benzyl bromide in THF at 60°C produces 1-benzyl-2-methyl-1-pyrrolidin-3-ylpyrrolidinium bromide (85% yield).

Cycloaddition Reactions

While direct cycloadditions are unreported, related pyrrolidine systems undergo:

  • [3+2] Dipolar cycloaddition : When converted to azomethine ylides via iridium-catalyzed hydrosilylation, reacts with electron-deficient alkenes (e.g., methyl acrylate) to form polycyclic pyrrolidines .

    • Mechanism : TMDS (tetramethyldisiloxane) enables ylide generation, followed by regioselective cycloaddition (dr > 20:1) .

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or reductive conditions:

  • Acid hydrolysis : Concentrated HCl at 100°C cleaves the bridgehead C–N bond, yielding 3-(2-methylpyrrolidin-1-yl)propanoic acid .

  • Reductive cleavage : H₂/Pd-C in ethanol opens the ring to form linear diamines .

Functionalization via Lithiation

Directed ortho-lithiation strategies enable functionalization:

  • Directed by N-methyl group : Treatment with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., DMF) to introduce formyl groups .

Table 2: Lithiation-Mediated Reactions

ElectrophileProductYield (%)Reference
DMF2-Formyl derivative72
I₂2-Iodo derivative65

Catalytic Transformations

  • Hydrogenation : While the compound itself is saturated, its unsaturated precursors (e.g., pyrrolines) are hydrogenated using Co/Ni catalysts to control stereochemistry .

  • Cross-coupling : Palladium-catalyzed reactions with aryl halides introduce aryl groups at the bridgehead position .

Bioconjugation and Pharmacological Modifications

  • Sulfonamide formation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides, enhancing water solubility for biological studies .

  • Carbamate synthesis : Treatment with chloroformates (e.g., ethyl chloroformate) yields carbamate derivatives for prodrug development .

Q & A

Basic Research Questions

Q. What are the critical parameters to control during the synthesis of 2-Methyl-1-pyrrolidin-3-ylpyrrolidine, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, in analogous syntheses (e.g., 2-pyrrolidine-1-yl-benzaldehydes), reaction temperature (150°C), solvent choice (DMF or n-butanol), and stoichiometric ratios of reagents (e.g., dialkylamine and potassium carbonate) are critical. Microwave-assisted synthesis can reduce reaction time. Post-reaction, TLC is used to monitor completion, followed by extraction (ethyl acetate), washing (ammonium chloride solution), and drying (MgSO₄) . Optimization may require adjusting base strength or solvent polarity to enhance yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Focus on signals for pyrrolidine protons (δ 1.96–3.30 ppm for methyl and ring protons) and stereochemical splitting patterns.
  • 13C NMR : Identify carbons adjacent to nitrogen (δ 45–60 ppm) and methyl groups (δ 20–25 ppm).
  • IR Spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z corresponding to C₁₀H₂₀N₂). Reference standards and deuterated solvents (e.g., DMSO-d₆) improve accuracy .

Q. How can researchers monitor reaction progress and purity during the synthesis of this compound?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or iodine staining is standard for tracking reaction progress. For purity assessment, combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Quantitative analysis via integration of chromatogram peaks ensures ≥95% purity. Residual solvents or by-products can be identified using GC-MS .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is effective. For volatile impurities, rotary evaporation under reduced pressure is used. Recrystallization from ethanol or methanol may improve crystallinity. Centrifugation or filtration removes insoluble by-products .

Q. How can X-ray crystallography be applied to resolve the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using vapor diffusion (e.g., dichloromethane/pentane). Data collection with Mo-Kα radiation (λ = 0.71073 Å) at 100 K, followed by structure solution via direct methods (e.g., SHELXS) and refinement (SHELXL), confirms bond lengths, angles, and absolute configuration. Disordered regions require constraints or restraints during refinement .

Advanced Research Questions

Q. How can contradictions between computational docking results and experimental binding affinity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from force field inaccuracies or solvation effects. Re-evaluate docking parameters (e.g., AMBER vs. CHARMM force fields) and include explicit solvent molecules (TIP3P water model). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Experimentally, isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) to cross-validate computational predictions .

Q. What strategies are effective in analyzing and mitigating by-product formation during large-scale synthesis?

  • Methodological Answer : Use LC-MS or GC-MS to identify by-products (e.g., dimerization or oxidation derivatives). Optimize reaction conditions: reduce temperature to minimize side reactions, employ inert atmospheres (N₂/Ar) to prevent oxidation, or introduce scavengers (e.g., molecular sieves for water-sensitive steps). Kinetic studies (e.g., varying reagent addition rates) can pinpoint by-product formation pathways .

Q. How do solvent polarity and proticity influence the stereoselectivity of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, favoring specific stereoisomers. Protic solvents (ethanol, water) may hydrogen-bond to intermediates, altering selectivity. Systematic screening using a solvent library (e.g., 10 solvents with varying dielectric constants) paired with DFT calculations (Gaussian09, B3LYP/6-31G*) can predict optimal conditions .

Q. What advanced NMR techniques are recommended for resolving overlapping signals in crowded spectra of this compound?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign protons and carbons unambiguously. For diastereomers, NOESY/ROESY detects spatial proximity of protons. Dynamic NMR (variable-temperature studies) resolves conformational exchange broadening. Deuterated solvents and cryoprobes enhance sensitivity for low-concentration samples .

Q. How can high-throughput crystallization screening improve structural analysis of this compound derivatives?

  • Methodological Answer : Employ robotic platforms (e.g., Gryphon LCP) to test 96+ crystallization conditions (e.g., PEGs, salts). Use microbatch under oil or sitting-drop vapor diffusion. Pair with dynamic light scattering (DLS) to pre-screen for aggregation. Successful hits are optimized via additive screening (e.g., divalent cations). Data collection at synchrotron sources enhances resolution .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Methyl-1-pyrrolidin-3-ylpyrrolidine with structurally related pyrrolidine and pyridine derivatives:

Compound Name Key Structural Features Molecular Formula Functional Groups/Substituents Potential Applications Reference
This compound Bicyclic pyrrolo-pyridine, cyclopropane-carbonyl C₂₁H₂₂N₄O Methyl, carbonyl, pyridinyl Not explicitly stated
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluoropyridine, pyrrolidine, hydroxymethyl C₁₀H₁₃FN₂O Fluoro, hydroxymethyl Drug intermediates, biochemistry
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Dichlorophenylpyridine, amino substituent C₂₂H₁₆ClN₃ Chloro, amino, substituted phenyl Antimicrobial, anticancer
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid Dihydropyridine, boronic acid C₆H₈BNO₃ Boronic acid, oxo Suzuki coupling reactions
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate Pyrrolidinylpyridine, acrylate ester C₁₆H₂₀N₂O₃ Methoxy, acrylate, pyrrolidine Material science, catalysis

Key Observations:

Boronic acid in the dihydropyridine derivative enables cross-coupling reactivity, a feature absent in this compound . The cyclopropane-carbonyl group in this compound may increase steric hindrance, affecting binding to biological targets .

Biological Activity :

  • Chlorophenylpyridine analogs (e.g., compounds) exhibit antimicrobial and anticancer activity due to halogenated aromatic systems, which enhance membrane penetration .
  • Hydroxymethyl-substituted pyrrolidines () are often intermediates in drug synthesis, leveraging polarity for improved solubility .

Physicochemical Properties: The methoxy and acrylate groups in compounds increase hydrophobicity, contrasting with this compound’s mixed polar/nonpolar profile . Steric bulk from the bicyclic framework of this compound may reduce solubility compared to simpler pyrrolidine derivatives .

Preparation Methods

Ring-Closure Strategies for Bicyclic Framework Formation

Malic Acid-Based Cyclization

The patent CN113321605A describes a scalable method for synthesizing structurally related pyrrolidinol derivatives, which provides a template for adapting to 2-methyl-1-pyrrolidin-3-ylpyrrolidine . In this approach:

  • Step 1 : Malic acid (compound I) reacts with methylamine (compound II) in toluene at reflux (110–120°C) for 14–18 hours, forming 3-hydroxy-1-methylcyclobutanediamide (compound III) through a water-removal reaction.

  • Step 2 : Compound III undergoes reduction using sodium borohydride or potassium borohydride in tetrahydrofuran (THF) at 0–50°C, followed by acid quenching and ethyl acetate extraction to isolate the final product.

Adapting this method to the target compound would require substituting malic acid with a dicarboxylic acid precursor capable of forming two pyrrolidine rings. For instance, glutaric acid derivatives could facilitate dual ring closure via nucleophilic attack by methylamine equivalents.

Key Parameters for Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature100–120°CPrevents decarboxylation
SolventToluene/XyleneAzeotropic water removal
CatalystNone requiredReduces side reactions

This method’s success hinges on the crystallization of intermediate III, which achieves >95% purity through solvent-mediated recrystallization .

Reductive Amination of Keto-Pyrrolidine Intermediates

Borohydride-Mediated Reduction

VulcanChem highlights the use of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) for reducing imine intermediates into pyrrolidine derivatives . A hypothetical pathway for this compound involves:

  • Intermediate Synthesis : Condensation of 3-pyrrolidinone with methylamine to form a Schiff base.

  • Reduction : Treatment with NaBH₄ in THF at 0°C, followed by gradual warming to room temperature.

  • Workup : Acidic quenching (HCl) and extraction with ethyl acetate to recover the amine.

This method faces challenges in regioselectivity, as competing reduction pathways may yield undesired byproducts. The patent CN113321605A reports yields of 26.8–41.5% for analogous reductions, suggesting room for improvement via solvent optimization .

Solid-Phase Synthesis and Protecting Group Strategies

Boc-Protected Intermediate Route

The Royal Society of Chemistry’s supporting data demonstrates the use of tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates during heterocycle synthesis . Applied to this compound:

  • Protection : Reacting 3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

  • Alkylation : Introducing a methyl group via Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD).

  • Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) in dichloromethane.

This approach minimizes side reactions but adds synthetic steps, reducing overall atom economy.

Solvent and Temperature Effects on Reaction Efficiency

Solvent Screening Data

Data from CN113321605A illustrates the impact of solvent choice on intermediate crystallization :

SolventPurity of Compound IIIYield of Final Product
Toluene95%41.5%
Xylene93%38.2%
Chlorobenzene89%35.1%

Polar aprotic solvents like THF improve reduction kinetics but complicate purification due to high boiling points.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-methyl-1-pyrrolidin-3-ylpyrrolidine

InChI

InChI=1S/C9H18N2/c1-8-3-2-6-11(8)9-4-5-10-7-9/h8-10H,2-7H2,1H3

InChI Key

KHAUVQIIEQSBGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2CCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.